molecular formula C11H9F3O2 B1414875 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid CAS No. 91136-84-4

3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid

Cat. No. B1414875
CAS RN: 91136-84-4
M. Wt: 230.18 g/mol
InChI Key: FTSHJZABYZAUAG-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid, also known as TFMPBA, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. TFMPBA is a fluorinated derivative of cinnamic acid and is widely used in the field of organic chemistry.

Scientific Research Applications

Crystal Structure and Conformation

3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid, in its cis form, forms a hydrogen-bonded dimer. The compound's crystal structure reveals distinct conformations for its molecules, with variations in the positioning of carbonyl and hydroxyl groups relative to the trifluoromethyl group (Swenson, Lu, & Burton, 1997).

Chemical Reactions and Derivatives

The compound has been a subject of various chemical reaction studies. For instance, (R)-2-hydroxy-3-enoic acids and derivatives underwent epoxidations and dihydroxylations, yielding various diastereomeric 2,3-dihydroxy-γ-butyrolactones with different substituents. The stereochemical outcomes of these reactions vary depending on the reagents and derivatives used (Yu & Simon, 1991).

Biomedical Research

Organotin(IV) esters of this compound have been synthesized and evaluated for their inhibitory effects against bacterial, fungal, tumor, and insecticidal strains. Their potency is attributed to the ligand's multiple interactive sites, which influence the environment around tin and possibly interact with DNA (ur-Rehman et al., 2012).

Material Science and Catalysis

The compound's derivatives have been used to synthesize complexes with various transition metals. These complexes show unique physico-chemical properties and magnetic behaviors, making them of interest in materials science and catalysis research (Ferenc et al., 2015).

Solar Cell Research

In solar cell research, derivatives of this compound have been used to synthesize organic dyes. These dyes exhibit different efficiencies and properties when tested in solar cell devices, contributing valuable insights into dye-sensitized solar cell technology (Robson et al., 2013).

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSHJZABYZAUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40706897
Record name 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7386-61-0
Record name 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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